(4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl)(2,3-dihydro-1H-inden-2-yl)methanone hydrochloride
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Overview
Description
2-[1-(2,3-dihydro-1H-indene-2-carbonyl)piperidin-4-yl]-2-methylpropan-1-amine hydrochloride is a complex organic compound that features a piperidine ring attached to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,3-dihydro-1H-indene-2-carbonyl)piperidin-4-yl]-2-methylpropan-1-amine hydrochloride typically involves multiple steps. One common approach starts with the preparation of the indene derivative, followed by the introduction of the piperidine ring. The final step involves the formation of the hydrochloride salt.
Preparation of Indene Derivative: The indene derivative can be synthesized through hydrogenation reactions involving toluene and ethylene.
Formation of Piperidine Ring: The piperidine ring is introduced through a series of reactions involving amines and carbonyl compounds.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride form by reacting with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,3-dihydro-1H-indene-2-carbonyl)piperidin-4-yl]-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical nucleophiles include halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-[1-(2,3-dihydro-1H-indene-2-carbonyl)piperidin-4-yl]-2-methylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2,3-dihydro-1H-indene-2-carbonyl)piperidin-4-yl]-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[1-(2,3-dihydro-1H-indene-2-carbonyl)piperidin-4-yl]-2-methylpropan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indene moiety with a piperidine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C19H29ClN2O |
---|---|
Molecular Weight |
336.9 g/mol |
IUPAC Name |
[4-(1-amino-2-methylpropan-2-yl)piperidin-1-yl]-(2,3-dihydro-1H-inden-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C19H28N2O.ClH/c1-19(2,13-20)17-7-9-21(10-8-17)18(22)16-11-14-5-3-4-6-15(14)12-16;/h3-6,16-17H,7-13,20H2,1-2H3;1H |
InChI Key |
VFNSDPODFNKFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1CCN(CC1)C(=O)C2CC3=CC=CC=C3C2.Cl |
Origin of Product |
United States |
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